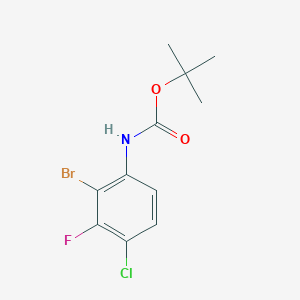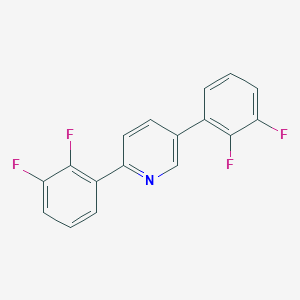
2,5-Bis(2,3-difluorophenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(2,3-difluorophenyl)pyridine is an organic compound with the molecular formula C17H9F4N This compound is characterized by the presence of two 2,3-difluorophenyl groups attached to a pyridine ring at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,3-difluorophenyl)pyridine typically involves the coupling of 2,3-difluorobenzene derivatives with pyridine. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this reaction, 2,3-difluorophenylboronic acid is reacted with 2,5-dibromopyridine in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
2,5-Bis(2,3-difluorophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
科学研究应用
2,5-Bis(2,3-difluorophenyl)pyridine has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.
Catalysis: It serves as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of various catalytic reactions.
作用机制
The mechanism of action of 2,5-Bis(2,3-difluorophenyl)pyridine depends on its application. In OLEDs, the compound functions by facilitating the transfer of electrons and holes, leading to efficient light emission. In medicinal chemistry, its mechanism involves binding to specific molecular targets, such as receptors or enzymes, thereby modulating their activity. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness.
相似化合物的比较
Similar Compounds
- 2,5-Bis(3,5-difluorophenyl)pyridine
- 2-(2,4-Difluorophenyl)pyridine
- 2,5-Bis(4-fluorophenyl)pyridine
Uniqueness
2,5-Bis(2,3-difluorophenyl)pyridine is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which significantly influences its electronic properties and reactivity. This distinct arrangement makes it particularly suitable for applications in OLEDs and as a pharmacophore in drug design, where precise electronic characteristics are crucial.
属性
分子式 |
C17H9F4N |
|---|---|
分子量 |
303.25 g/mol |
IUPAC 名称 |
2,5-bis(2,3-difluorophenyl)pyridine |
InChI |
InChI=1S/C17H9F4N/c18-13-5-1-3-11(16(13)20)10-7-8-15(22-9-10)12-4-2-6-14(19)17(12)21/h1-9H |
InChI 键 |
JJRZMDLPSWTWNY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)C3=C(C(=CC=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


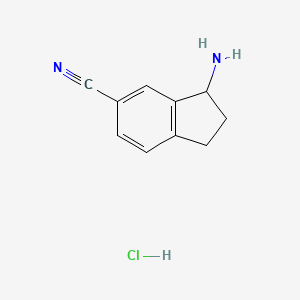
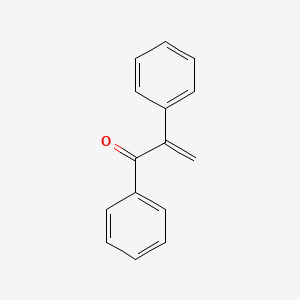
![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B12957283.png)

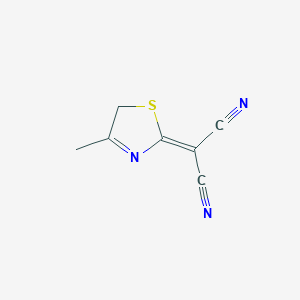
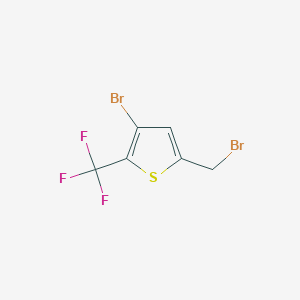

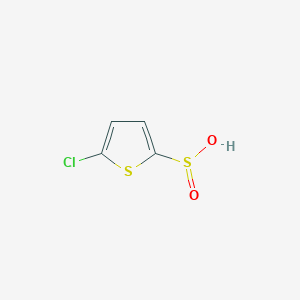
![4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12957321.png)
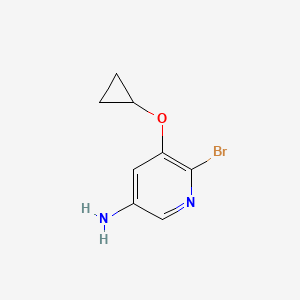
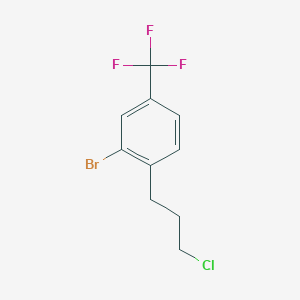

![Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12957330.png)
